3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Description
Chemical Identity and IUPAC Nomenclature
This compound (CAS: 879996-65-3) is a heterocyclic organic compound with the molecular formula $$ \text{C}{12}\text{H}{11}\text{ClN}2\text{O}2 $$ and a molecular weight of 250.68 g/mol. Its IUPAC name derives from the pyrazole core substituted at the 3-position with a 3-chloro-4-ethoxyphenyl group and at the 4-position with a formyl (-CHO) group. Key physicochemical properties include a melting point of 191–193°C and a purity of ≥95%. The compound’s structure (Figure 1) features intramolecular hydrogen bonding between the pyrazole NH and the aldehyde oxygen, influencing its reactivity.
Historical Development in Heterocyclic Chemistry
The synthesis of pyrazole derivatives dates to the late 19th century, with Ludwig Knorr’s pioneering work on antipyrine. Pyrazole carbaldehydes emerged as critical intermediates in the mid-20th century, particularly through applications of the Vilsmeier-Haack reaction, which enables formylation of hydrazones. The target compound’s development reflects advances in regioselective functionalization strategies, such as the use of phosphorus oxychloride (POCl$$_3$$) and dimethylformamide (DMF) to introduce the aldehyde group at the pyrazole 4-position. This methodology contrasts with earlier approaches that relied on oxidation of hydroxymethyl precursors, which often suffered from low yields.
Position Within Pyrazole Carbaldehyde Derivatives
This compound belongs to a broader class of pyrazole-4-carbaldehydes distinguished by aryl and alkoxy substituents. Comparative analysis with analogs highlights its structural uniqueness (Table 1):
Table 1 : Structural analogs of this compound.
The ethoxy and chloro groups on the phenyl ring enhance electron-withdrawing effects, stabilizing the molecule during nucleophilic substitution reactions. Unlike simpler pyrazole carbaldehydes, this compound’s steric hindrance and electronic profile make it particularly suited for Suzuki-Miyaura cross-coupling reactions, enabling access to biaryl derivatives.
Properties
IUPAC Name |
5-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-11-4-3-8(5-10(11)13)12-9(7-16)6-14-15-12/h3-7H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCRFZUDXDARPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(C=NN2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by oxidation to introduce the aldehyde group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth by targeting key enzymes involved in bacterial cell wall synthesis, such as MurB . The incorporation of the chloro and ethoxy groups enhances the bioactivity of these derivatives, making them promising candidates for developing new antimicrobial agents.
Anti-inflammatory and Analgesic Properties
The pyrazole scaffold is known for its anti-inflammatory and analgesic activities. Compounds similar to this compound have been reported to exhibit these properties, suggesting potential therapeutic uses in treating inflammatory diseases and pain management . The structural modifications in such compounds can lead to improved efficacy and reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Fluorescent Boron Complexes
Recent studies have synthesized novel fluorescent boron complexes using 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor. These complexes demonstrate unique photophysical properties, including fluorescence emission in the green region of the visible spectrum and aggregation-induced emission enhancement effects . Such properties make them suitable for applications in bioimaging and as fluorescent probes in biological research.
Synthesis of Heterocyclic Compounds
The compound serves as a versatile building block for synthesizing various heterocyclic compounds through one-pot multicomponent reactions. For instance, it has been used to create new classes of pyrazole derivatives with potential applications in organic electronics and as functional materials due to their unique electronic properties . The ability to modify the pyrazole ring allows researchers to tailor the physical and chemical properties of the resulting materials.
Data Table: Summary of Applications
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common bacterial strains. The results indicated that compounds derived from this compound exhibited significant inhibition zones compared to control groups, highlighting their potential as new antibiotics .
Case Study 2: Fluorescent Probes
In another investigation, researchers synthesized a series of fluorescent boron complexes from pyrazole derivatives. These complexes were characterized using NMR and UV-vis spectroscopy, demonstrating promising fluorescence properties suitable for cellular imaging applications .
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with various biological receptors, modulating their function and leading to the observed biological effects.
Comparison with Similar Compounds
Antimicrobial Activity
Pyrazole-4-carbaldehyde derivatives exhibit significant antimicrobial activity, modulated by substituent groups:
- 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a) : Demonstrated potent antibacterial activity with MIC values of 1–4 µg/mL against bacterial strains, surpassing Amoxicillin in efficacy. It also inhibited E. coli DNA gyrase (IC₅₀ = 3.19 µM) .
- 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (5b) : Showed antibacterial activity comparable to Amoxicillin and moderate antifungal activity (MIC = 32 µg/mL) .
- 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde (5d) : Exhibited enhanced potency against both bacterial and fungal strains compared to its hydrazone precursor, with MIC values lower than 8 µg/mL .
- 1-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde : Demonstrated superior antibacterial activity when halogenated (Cl), highlighting the role of electron-withdrawing groups in enhancing bioactivity .
Key Comparison: The 3-chloro-4-ethoxyphenyl group in the target compound combines a halogen (Cl) and an alkoxy (ethoxy) substituent. The chloro group may enhance membrane penetration and target binding (as seen in halogenated analogs ), while the ethoxy group could improve solubility compared to purely hydrophobic substituents.
Anticancer Activity
Pyrazole-4-carbaldehydes with extended aromatic systems show antiproliferative effects:
- 3-(8-Methoxy-2-oxo-2H-chromen-3-yl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-1H-pyrazole-4-carbaldehyde (5m) : Displayed significant activity against HeLa, MCF7, and A549 cancer cell lines, attributed to the coumarin-thiazole-pyrazole hybrid structure .
- 1-(1,8-Naphthyridin-2-yl)-3-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-4-carbaldehydes : Showed moderate antibacterial activity, suggesting dual functionality .
However, the ethoxy group could facilitate interactions with hydrophobic pockets in enzyme targets, similar to methoxy-substituted analogs .
Structural and Electronic Properties
Substituent effects on reactivity and stability:
- 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes : Synthesized via Vilsmeier-Haack reactions, these compounds highlight the role of strong electron-withdrawing groups (Cl, CF₃) in stabilizing the aldehyde functionality and enhancing electrophilicity .
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde : Features a chloroethoxy group, which may increase steric bulk compared to the ethoxyphenyl substituent in the target compound .
Ethoxy’s larger size compared to methoxy may enhance lipophilicity, improving blood-brain barrier penetration in therapeutic contexts .
Biological Activity
3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₁ClN₂O₂ and a molecular weight of 250.68 g/mol. This compound belongs to the pyrazole class, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a pyrazole ring and an aldehyde functional group, suggests potential therapeutic applications in various fields, particularly in medicinal chemistry.
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrazole ring may interact with various biological receptors, modulating their function and leading to observed biological effects .
Biological Activities
Preliminary studies have indicated that this compound may exhibit several biological activities:
- Anticancer Activity : Pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated inhibitory effects on breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells . The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.
- Anti-inflammatory Properties : Pyrazoles are known for their anti-inflammatory effects. Some derivatives have been evaluated for their ability to reduce inflammation in vivo using models such as carrageenan-induced edema .
- Antimicrobial Activity : There is evidence suggesting that pyrazole derivatives can exhibit antimicrobial properties against a range of pathogens. This includes activity against both bacterial and fungal strains .
Research Findings and Case Studies
The following table summarizes key findings from research studies involving pyrazole derivatives similar to this compound:
Synthesis and Structural Similarities
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole ring through condensation reactions followed by functional group modifications. The presence of the chloro and ethoxy groups enhances its chemical reactivity and biological interactions.
Several compounds share structural similarities with this compound, which may influence their reactivity and biological properties differently. For example, derivatives with different substituents on the pyrazole ring have been shown to exhibit varying degrees of anticancer activity and other pharmacological effects .
Q & A
Q. What are the standard synthetic routes for preparing 3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde?
The compound is typically synthesized via nucleophilic substitution or Vilsmeier-Haack formylation. A common method involves reacting a chlorinated pyrazole intermediate (e.g., 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) with substituted phenols in the presence of a base like K₂CO₃ . For example, substituting 3-chloro-4-ethoxyphenol under basic conditions yields the target compound. Reaction conditions (e.g., solvent, temperature, catalyst) must be optimized to minimize side products like dimerization or over-substitution.
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~9.5–10.5 ppm) and aromatic/heterocyclic carbons .
- FT-IR spectroscopy : Absorption bands for C=O (1670–1680 cm⁻¹), C=N (1590–1600 cm⁻¹), and aldehyde C-H (~2850 cm⁻¹) are critical .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ for C₁₂H₁₀ClN₂O₂).
- Melting point analysis : Consistency with literature values (e.g., 42–44°C for analogous structures) ensures purity .
Advanced Research Questions
Q. How can substituent modifications enhance biological activity while maintaining stability?
Substituents on the pyrazole core and aryl rings significantly influence bioactivity. For instance:
- Electron-withdrawing groups (e.g., Cl, CF₃) improve antimicrobial activity by enhancing electrophilicity and membrane penetration .
- Halogenated aryl groups (e.g., 4-fluorophenyl) increase potency against Pseudomonas aeruginosa and E. coli compared to methyl or methoxy groups .
- Steric hindrance : Bulky groups (e.g., tert-butyl) may reduce reactivity but improve pharmacokinetic properties .
Methodological tip: Use structure-activity relationship (SAR) studies with systematic substitutions and in vitro assays (e.g., MIC for antimicrobial activity) .
Q. How can crystallographic data resolve contradictions in structural assignments?
Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving ambiguities in NMR/FT-IR interpretations. For example:
- Tautomerism : Pyrazole derivatives may exhibit keto-enol tautomerism, which SC-XRD can clarify by identifying bond lengths (e.g., C=O vs. C-O) .
- Conformational flexibility : Substituent orientation (e.g., ethoxy group rotation) affects intermolecular interactions, as seen in packing diagrams .
Tools like SHELXL (for refinement) and PLATON (for validation) are critical .
Q. What strategies mitigate side reactions during formylation or functionalization?
- Vilsmeier-Haack reaction : Use controlled POCl₃/DMF stoichiometry to avoid over-formylation or decomposition .
- Protecting groups : Temporary protection of reactive sites (e.g., NH of pyrazole) with tert-butyldimethylsilyl (TBS) groups prevents unwanted substitutions .
- Microwave-assisted synthesis : Reduces reaction time and side products (e.g., in Pd-catalyzed cross-coupling steps) .
Q. How can conflicting spectral data (e.g., FT-IR vs. NMR) be reconciled?
- Cross-validation : Compare experimental FT-IR C=O stretches (1670–1680 cm⁻¹) with calculated DFT vibrational frequencies .
- Solvent effects : NMR chemical shifts vary with solvent polarity (e.g., CDCl₃ vs. DMSO-d₆); use deuterated solvents consistently .
- Dynamic processes : Variable-temperature NMR can detect rotational barriers (e.g., ethoxy group) that obscure signals at room temperature .
Q. What computational methods support the design of derivatives with improved enzyme inhibition?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like PI3Kγ .
- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
- MD simulations : Evaluate stability of ligand-protein complexes over time (e.g., 100 ns trajectories in GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
